2-(difluoromethyl)-5-iodofuran
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Overview
Description
2-(Difluoromethyl)-5-iodofuran is an organofluorine compound that has garnered significant interest in the field of synthetic organic chemistry. The presence of both difluoromethyl and iodine substituents on the furan ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
Difluoromethylated compounds have been associated with various biological targets, including enzymes and receptors
Mode of Action
Difluoromethylation processes have been shown to involve the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This process has been achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .
Biochemical Pathways
Difluoromethylated compounds have been associated with various biochemical processes, including the modulation of enzyme activity and cellular signaling .
Result of Action
Difluoromethylated compounds have been associated with various biological effects, including the modulation of enzyme activity and cellular signaling .
Action Environment
It’s known that the action of difluoromethylated compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-5-iodofuran typically involves the introduction of the difluoromethyl group and the iodine atom onto the furan ring. One common method includes the difluoromethylation of a furan derivative followed by iodination. The difluoromethylation can be achieved using difluorocarbene precursors under conditions that facilitate the insertion of the difluoromethyl group into the furan ring . Subsequent iodination can be performed using iodine or iodine-containing reagents under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient difluoromethylation and iodination .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-iodofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products:
Substitution Reactions: Substituted furans with various functional groups.
Oxidation Reactions: Furanones.
Reduction Reactions: Dihydrofurans.
Cross-Coupling Reactions: Coupled products with extended carbon chains.
Scientific Research Applications
2-(Difluoromethyl)-5-iodofuran has diverse applications in scientific research:
Comparison with Similar Compounds
2-(Trifluoromethyl)-5-iodofuran: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-5-bromofuran: Similar structure but with a bromine atom instead of an iodine atom.
2-(Difluoromethyl)-5-chlorofuran: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness: 2-(Difluoromethyl)-5-iodofuran is unique due to the combination of the difluoromethyl group and the iodine atom, which imparts distinct reactivity and stability compared to its analogs. The difluoromethyl group enhances the compound’s hydrogen bond donating ability, while the iodine atom facilitates various cross-coupling reactions .
Properties
IUPAC Name |
2-(difluoromethyl)-5-iodofuran |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2IO/c6-5(7)3-1-2-4(8)9-3/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCFNVDMAXUREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)I)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401670-89-0 |
Source
|
Record name | 2-(difluoromethyl)-5-iodofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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